molecular formula C13H18N2O2 B1501617 Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate CAS No. 917459-77-9

Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate

Cat. No. B1501617
CAS RN: 917459-77-9
M. Wt: 234.29 g/mol
InChI Key: XGJOYHWLQXYOPI-GFCCVEGCSA-N
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Description

Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate, also known as benzyl MPAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate MPAC is not fully understood, but it is believed to act as a modulator of the neurotransmitter systems in the brain. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a key role in regulating mood, motivation, and cognition.
Biochemical and Physiological Effects
Benzyl MPAC has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the enhancement of cognitive function, and the improvement of motor function. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate MPAC for lab experiments is its high potency and selectivity, which makes it a useful tool for studying the effects of neurotransmitters on the brain. However, one of the main limitations is its potential toxicity, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate MPAC, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

Benzyl MPAC has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including Parkinson's disease and Alzheimer's disease. In drug design, it has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In neuroscience, it has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer.

properties

IUPAC Name

benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJOYHWLQXYOPI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681057
Record name Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate

CAS RN

917459-77-9
Record name Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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